4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-methylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9-2-5-10(6-3-9,7-4-9)8(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOYMYTWWCODC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220468 | |
| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-67-0 | |
| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cycloaddition and Functional Group Transformations
One of the most effective routes to bicyclo[2.2.2]octane-1-carboxylates, including 4-methyl derivatives, involves a formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins under mild, metal-free conditions. This tandem reaction yields bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity and good to excellent yields, providing a versatile synthetic entry to the target acid after subsequent hydrolysis.
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- Metal-free, mild reaction conditions.
- Operational simplicity.
- High enantioselectivity.
- Rapid access to a variety of bicyclic carboxylates.
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- Organic base-mediated catalysis.
- Room temperature to moderate heating.
- Solvent choice optimized for solubility and reaction rate.
This approach is advantageous for synthesizing enantiomerically enriched 4-methylbicyclo[2.2.2]octane-1-carboxylic acid derivatives, which are valuable in natural product synthesis and medicinal chemistry.
Preparation via Catalytic Hydrogenation of 4-Cyanobicyclo[2.2.2]oct-2-en-1-carboxylic Acid Esters
A classical and industrially relevant method involves the synthesis of 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylic acid esters from 4-cyanocyclohexa-1,3-diene-1-carboxylic acid or its esters by reaction with ethylene under high pressure and temperature, followed by catalytic hydrogenation and hydrolysis to yield the 4-aminomethyl or 4-methyl derivatives.
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- Cycloaddition: Methyl 4-cyanocyclohexa-1,3-diene-1-carboxylate reacts with ethylene at 180–200°C under high ethylene pressure (~300 kg/cm²) in an autoclave to form methyl 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylate.
- Catalytic Hydrogenation: The cyano group is reduced using Raney nickel catalyst in methanol with concentrated ammonia at 50–60°C under hydrogen pressure (~50–60 kg/cm²).
- Hydrolysis: Acidic hydrolysis of the ester group provides 4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, which can be further converted to the 4-methyl derivative by appropriate reduction or modification.
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- Cycloaddition step: ~80%
- Hydrogenation and hydrolysis: ~89% overall yield for the amine salt intermediate.
Oxidation of Methyl Bicyclo[2.2.2]octane-1-carboxylate
An alternative route to this compound involves oxidation of the corresponding methyl bicyclo[2.2.2]octane-1-carboxylate using oxidizing agents such as potassium permanganate.
| Reaction Type | Reagents | Major Product | Notes |
|---|---|---|---|
| Oxidation | Potassium permanganate | This compound | Typical oxidative cleavage and functionalization |
- Procedure Highlights:
- Controlled oxidation to avoid over-oxidation.
- Reaction conditions optimized for yield and purity.
- Commonly performed in aqueous or biphasic media.
This method is useful when the methyl ester precursor is readily available and offers a straightforward conversion to the acid.
Oxidative Functionalization of 1,4-Dimethylene Cyclohexane Derivatives
Recent patented methods describe the oxidation of 1,4-dimethylene cyclohexane using palladium catalysts and oxidants such as oxone or hydrogen peroxide to form bicyclo[2.2.2]octane-1,4-diol and related acetylated derivatives, which can be further transformed into carboxylic acid derivatives.
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- Catalysts: Palladium dichloride or palladium diacetate (3 mol%).
- Oxidants: 25% oxone aqueous solution or 30% hydrogen peroxide.
- Solvents: Acetone, water, n-butanol for extraction.
- Temperature: Room temperature, stirred overnight.
Summary Table of Preparation Methods
Scientific Research Applications
Pharmaceutical Development
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its bicyclic structure allows for modifications that enhance the biological activity of drug candidates. Notably, it has been investigated for its potential in developing drugs targeting the central nervous system (CNS), where it may improve therapeutic efficacy by acting as a bioisostere for other pharmacophores .
Case Study: CNS Drug Development
Research has demonstrated that derivatives of this compound can exhibit significant neuroactivity, making them suitable candidates for treating neurological disorders. For instance, studies have focused on synthesizing compounds that mimic neurotransmitters or modulate their receptors, utilizing the bicyclic framework to optimize binding affinity and selectivity .
Polymer Chemistry
In polymer chemistry, this compound is utilized to create specialty polymers with enhanced properties such as thermal stability and mechanical strength. These polymers are essential in industries like automotive and aerospace, where performance under extreme conditions is critical .
Applications in Material Science
The compound contributes to formulating advanced materials, including coatings and adhesives that require high durability and resistance to environmental factors. Its incorporation into polymer matrices can lead to improved performance characteristics, making it valuable for industrial applications .
Organic Synthesis
This compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecular structures essential for academic research and industrial applications. Its unique structure allows chemists to explore various synthetic pathways, leading to novel compounds with potential applications across multiple domains .
Synthetic Pathways
The compound can undergo various reactions such as esterification, reduction, and substitution, enabling the synthesis of a wide array of derivatives that can be tailored for specific applications in medicinal chemistry and materials science .
Flavor and Fragrance Industry
The flavor and fragrance industry has also explored this compound for its potential use in creating novel scents and flavors. The unique aromatic profiles derived from this compound can enhance consumer products, providing distinctive sensory experiences .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for CNS-targeting drugs | Enhanced therapeutic efficacy |
| Polymer Chemistry | Creation of specialty polymers | Improved thermal stability and mechanical strength |
| Organic Synthesis | Building block for complex molecular structures | Versatile synthetic pathways |
| Material Science | Formulation of durable coatings and adhesives | High durability and environmental resistance |
| Flavor & Fragrance Industry | Development of novel scents and flavors | Unique aromatic profiles |
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Acidity
The 4-position of bicyclo[2.2.2]octane-1-carboxylic acid is a critical site for modulating electronic and steric properties. Evidence from ionization constants and reactivity studies reveals the following trends for 4-substituted derivatives in 50% aqueous ethanol :
Key Findings :
- Electron-withdrawing groups (e.g., -CN, -Br) enhance acidity and reactivity toward nucleophiles, while electron-donating groups (e.g., -CH₃) reduce acidity .
- The methyl group’s steric bulk and inductive effects make 4-methyl derivatives less reactive in esterification and saponification compared to -CN or -Br analogues .
Quantum Topological Molecular Similarity (QTMS)
QTMS studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids highlight electronic differences:
- The methyl group induces a +0.15 e⁻ charge redistribution at the carboxyl group compared to -H, reducing electrophilicity .
- In contrast, -CN and -Br substituents increase electron density at the carboxyl group by -0.3 e⁻ and -0.2 e⁻ , respectively, enhancing reactivity .
Physical and Spectroscopic Properties
- Dipole Moments: The 4-amino derivative has a dipole moment of 5.2 D in water, compared to 2.8 D for the methyl analogue, reflecting substituent polarity .
- Mass Spectrometry : Dominant fragments at m/z 168 ([M]⁺) and 167 ([M-H]⁻) align with molecular weight data .
Biological Activity
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (4-MBOH) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with 4-MBOH, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
4-MBOH features a bicyclic structure characterized by a fused three-membered ring and a six-membered ring, with a methyl group and a carboxylic acid group attached to it. The molecular formula is , and it has a molecular weight of approximately 168.23 g/mol. The rigidity of the bicyclo[2.2.2]octane core contributes to its unique spatial orientation, which is crucial for its reactivity and interactions with biological targets.
The biological activity of 4-MBOH is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The carboxylic acid functional group can form hydrogen bonds, influencing the structure and function of target molecules. The rigid bicyclic framework enhances binding affinity and specificity, making 4-MBOH a promising scaffold for drug design.
Therapeutic Applications
Research indicates that 4-MBOH may possess several therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of 4-MBOH could exhibit anti-inflammatory activity, potentially useful in treating conditions characterized by inflammation.
- Analgesic Properties : The compound has been explored for its analgesic effects, indicating potential applications in pain management.
- Antiviral Activity : Some studies have investigated the use of bicyclic compounds similar to 4-MBOH as antiviral agents, although specific data on 4-MBOH remains limited .
Comparative Analysis with Related Compounds
To understand the uniqueness of 4-MBOH, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bicyclo[3.3.0]octane-1-carboxylic acid | C10H16O2 | Different bicyclic framework; potential for different reactivity patterns |
| 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | C10H17NO2 | Contains an amino group; may exhibit different biological activities |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | C10H17NO2 | Ester derivative; altered solubility and reactivity due to methyl ester functionality |
The presence of both a carboxylic acid group and a methyl group on the bicyclic structure distinguishes 4-MBOH from its analogs, providing distinct chemical properties that enhance its potential applications in drug design and materials science.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives derived from 4-MBOH:
- Synthesis Techniques : Various synthetic methods have been developed to create derivatives of 4-MBOH that may enhance its biological activity or selectivity for specific targets. For instance, oxidation reactions using transition metal catalysts have been explored for producing diverse bicyclic compounds from precursors like cyclohexane derivatives .
- Biological Evaluation : Investigations into the interactions of 4-MBOH with biological systems are ongoing. Initial findings indicate that it may serve as a ligand for specific enzymes or receptors, influencing metabolic pathways or cellular functions .
- Comparative Studies : Research comparing the biological activities of 4-MBOH with other bicyclic compounds has shown that while structural similarities exist, the presence of the carboxylic acid group in 4-MBOH significantly alters its reactivity and biological interactions compared to other analogs lacking this functional group .
Chemical Reactions Analysis
Esterification and Acid Chloride Formation
The carboxylic acid group undergoes classical esterification and acid chloride formation:
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Acid Chloride Synthesis : Treatment with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) in benzene at reflux yields the corresponding acid chloride (bicyclo[2.2.2]octane-1-carboxylic acid chloride) with a boiling point of 78°C/3.5 mmHg .
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Esterification : The acid chloride reacts with alcohols (e.g., 19-nor-testosterone) to form esters. For example, 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylic acid chloride reacts with steroids under mild conditions to produce pharmacologically relevant esters .
Example Reaction Table :
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methylbicyclo[...] acid | SOCl₂, DMF, benzene, reflux | Acid chloride | 90% | |
| Acid chloride | 19-nor-testosterone, CH₂Cl₂, rt | 19-nor-testosterone ester | 75% |
Hydrolysis and Saponification
The methyl ester derivatives are hydrolyzed to regenerate the carboxylic acid:
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Base Hydrolysis : Lithium hydroxide (2 N) in tetrahydrofuran (THF)/methanol at 20–25°C cleaves methyl esters quantitatively .
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Acid Hydrolysis : Hydrochloric acid (4 N) under reflux conditions facilitates hydrolysis of intermediates, such as 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylic acid esters, to the free acid .
Reduction and Functional Group Interconversion
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Borohydride Reduction : Sodium borohydride (NaBH₄) reduces methoxycarbonyl groups to hydroxymethyl derivatives. For example, 4-(methoxycarbonyl)bicyclo[...] acid is reduced to 4-(hydroxymethyl)bicyclo[...] acid in water with 100% yield .
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Catalytic Hydrogenation : Raney nickel catalyzes hydrogenation of nitriles to amines. Methyl 4-cyanobicyclo[...]oct-2-en-1-carboxylate is hydrogenated under 50–60 kg/cm² H₂ pressure to yield 4-aminomethyl derivatives .
Oxidation and Ring-Opening Reactions
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Oxidative Decarboxylation : Lead tetraacetate induces oxidative decarboxylation of dicarboxylic acid derivatives, leading to rearranged bicyclo[3.2.1]octane systems .
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Persulfate Oxidation : Ammonium persulfate (NH₄)₂S₂O₈ with silver nitrate (AgNO₃) in H₂SO₄/acetonitrile at 80°C triggers ring-opening or rearrangement, though yields are low (7%) .
Thermochemical Data
The gas-phase deprotonation energetics of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid are critical for understanding its acidity:
| Reaction | ΔrH° (kcal/mol) | ΔrG° (kcal/mol) | Method | Source |
|---|---|---|---|---|
| C₁₀H₁₅O₂⁻ + H⁺ → C₁₀H₁₆O₂ | 343.2 ± 2.2 | 336.2 ± 2.0 | G+TS/IMRE |
This high proton affinity underscores the stability of the conjugate base, influenced by the bicyclic framework’s electron-withdrawing effects.
Epoxidation of Unsaturated Derivatives
The esterified derivative, 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate, undergoes epoxidation with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form 2,3'-epoxy derivatives . This reaction highlights the accessibility of the double bond within the bicyclic system.
Q & A
Basic: What are the recommended synthetic routes for 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid?
Methodological Answer:
The compound is synthesized via derivatization of bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters. Malta and Stock (cited in ) demonstrated that substituents at the 4-position can be introduced through selective ester hydrolysis or functional group interconversion. For example, the methyl group can be incorporated via alkylation or Grignard reactions targeting the bicyclic core. Post-synthetic purification typically involves recrystallization or column chromatography to isolate the carboxylic acid derivative. Researchers should validate purity using HPLC or NMR (≥95% purity is standard for research-grade material) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
While specific toxicity data for this compound is limited ( ), structural analogs (e.g., bicyclo[2.2.2]octane derivatives with hydroxyl or halogen substituents) exhibit skin/eye irritation (). Precautionary measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing or handling powders to avoid inhalation.
- First Aid: For eye contact, flush with water for ≥15 minutes ().
- Waste Disposal: Classify as hazardous waste and consult local regulations ( ).
Contradictory hazard classifications (e.g., no known hazards in vs. irritant properties in ) highlight the need for conservative safety practices .
Advanced: How do substituents at the 4-position influence thermodynamic dissociation constants (pKa)?
Methodological Answer:
Malta and Stock () systematically analyzed substituent effects on bicyclo[2.2.2]octane-1-carboxylic acids. Electron-withdrawing groups (e.g., -NO₂) lower pKa by stabilizing the deprotonated form, while electron-donating groups (e.g., -CH₃) increase pKa. For 4-methyl derivatives, steric effects may also alter solvation. Researchers should:
- Measure pKa via potentiometric titration in aqueous/organic solvent mixtures.
- Compare experimental data with computational predictions (e.g., DFT calculations).
Contradictions in literature pKa values may arise from solvent polarity or measurement techniques, necessitating rigorous validation .
Advanced: What analytical techniques resolve structural and stereochemical complexities?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies methyl group integration and bicyclic framework rigidity. NOESY can confirm stereochemistry if chiral centers exist.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₆O₂ for the methyl derivative).
- X-ray Crystallography: Resolves absolute configuration for crystalline derivatives.
- HPLC: Chiral columns separate enantiomers if present (e.g., due to asymmetric synthesis pathways). Purity thresholds (>97%) are critical for reproducibility ( ) .
Basic: What storage conditions preserve compound stability?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation.
- Humidity: Use desiccants to avoid moisture absorption ( recommends "dry, well-ventilated" storage).
- Light Sensitivity: Amber glass vials mitigate photodegradation.
Long-term stability studies (e.g., via accelerated aging at 40°C/75% RH) are advised for sensitive derivatives .
Advanced: How can computational models predict reactivity or metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Models reaction transition states (e.g., ester hydrolysis kinetics) and electronic effects of substituents.
- Molecular Dynamics (MD): Simulates solvent interactions and conformational stability.
- ADMET Prediction Tools: Estimate metabolic pathways (e.g., cytochrome P450 interactions) for pharmacological applications.
Discrepancies between computational and experimental data (e.g., pKa deviations >0.5 units) may require re-parameterization of force fields .
Basic: How should researchers address contradictions in reported physicochemical properties?
Methodological Answer:
Contradictions often arise from:
- Solvent Effects: Compare data in identical solvents (e.g., water vs. DMSO).
- Purity: Verify via orthogonal methods (e.g., NMR + HPLC).
- Experimental Variability: Replicate measurements across labs.
For example, dissociation constants () may vary due to ionic strength or temperature; standardize conditions to ISO guidelines .
Advanced: What strategies optimize enantiomeric resolution for chiral derivatives?
Methodological Answer:
- Chiral Auxiliaries: Use (-)-menthol or Evans’ oxazolidinones during synthesis.
- Kinetic Resolution: Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer.
- Chromatography: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation.
Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
